1-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, trifluoromethyl, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl core, followed by the introduction of the methoxy and trifluoromethyl groups through various substitution reactions. The final step involves the formation of the pyrazol-5-ol ring, which is achieved through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
Uniqueness
1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl groups, in particular, enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16F6N4O3 |
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Molecular Weight |
450.3 g/mol |
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-methyl-3-(trifluoromethyl)-4H-pyrazol-3-ol |
InChI |
InChI=1S/C18H16F6N4O3/c1-9-8-16(29,18(22,23)24)28(27-9)15-25-11(7-14(26-15)17(19,20)21)10-4-5-12(30-2)13(6-10)31-3/h4-7,29H,8H2,1-3H3 |
InChI Key |
DEVCRRONYOCGBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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